1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound characterized by its molecular formula . This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes a nitrile group at the 5-position along with two methyl groups at the 1- and 3-positions. The presence of the nitrile group contributes to its unique chemical properties and reactivity, making it an important compound in various chemical syntheses and biological studies.
Pyrazoles have been investigated for their potential as medicinal agents due to their diverse biological activities. Some examples include anti-inflammatory, analgesic, and anticonvulsant properties []. There's ongoing research into the development of pyrazole-based drugs for various therapeutic areas [].
Pyrazole derivatives have been shown to exhibit herbicidal and fungicidal properties []. Understanding the structure-activity relationship of these compounds could aid in the design of more potent and selective agrochemicals.
Pyrazoles can act as ligands, forming complexes with metal ions. These complexes can have interesting properties and potential applications in catalysis and materials science [].
The major products from these reactions depend on the specific reagents and conditions used. For instance:
Research indicates that 1,3-Dimethyl-1H-pyrazole-5-carbonitrile exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors, which could lead to therapeutic effects. Ongoing research aims to elucidate its full biological profile and potential applications in medicine .
Several synthesis methods for 1,3-Dimethyl-1H-pyrazole-5-carbonitrile have been reported:
In industrial settings, large-scale synthesis often utilizes continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality production.
1,3-Dimethyl-1H-pyrazole-5-carbonitrile has various applications across multiple fields:
Studies on the interactions of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile with biological targets are ongoing. These investigations focus on its enzyme inhibition capabilities and receptor interactions that may contribute to its biological effects. Understanding these interactions is crucial for developing applications in pharmaceuticals and agriculture .
Several compounds share structural similarities with 1,3-Dimethyl-1H-pyrazole-5-carbonitrile:
The uniqueness of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile lies in its specific arrangement of substituents, particularly the presence of the nitrile group at the 5-position. This configuration imparts distinct chemical reactivity compared to its analogs, making it valuable for specific synthetic pathways and biological applications .
The acid-base behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is fundamentally influenced by the electronic characteristics of its heterocyclic pyrazole ring system and the electron-withdrawing nitrile functional group [1]. The compound exhibits a predicted pKa value of -0.06 ± 0.10 [1], indicating extremely weak basicity characteristics. This notably low pKa value demonstrates that the compound is essentially non-basic under typical aqueous conditions.
The electron-withdrawing effect of the cyano group at the 5-position significantly reduces the electron density within the pyrazole ring, thereby diminishing the basicity of the nitrogen atoms [2]. The methyl substituents at positions 1 and 3 provide modest electron-donating effects, yet these are insufficient to counteract the strong electron-withdrawal by the carbonitrile group [2]. This electronic configuration places 1,3-Dimethyl-1H-pyrazole-5-carbonitrile among the more acidic pyrazole derivatives.
Table 1: Comparative pKa Values of Selected Pyrazole Derivatives
Compound | pKa Value | Electronic Effects | Reference |
---|---|---|---|
Pyrazole | 2.48 | Unsubstituted reference | [3] |
3,5-Dimethylpyrazole | 4.06 | Electron-donating methyl groups | [3] |
1,3-Dimethyl-1H-pyrazole-5-carbonitrile | -0.06 ± 0.10 | Strong electron-withdrawing CN group | [1] |
5-Methyl-1H-pyrazole-3-carboxylic acid | 15.36 ± 0.10 | Carboxylic acid substituent | [4] |
The thermal stability of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile is characterized by its predicted boiling point of 248.7 ± 20.0 degrees Celsius [1], suggesting moderate thermal stability under standard atmospheric conditions. The compound requires storage at temperatures below -20 degrees Celsius to maintain long-term stability [1], indicating sensitivity to thermal decomposition at elevated temperatures.
Thermal decomposition studies of related pyrazole-carbonitrile compounds have identified multiple degradation pathways [5] [6]. The primary decomposition route involves the thermal cleavage of the carbon-nitrogen triple bond, leading to the formation of volatile nitrogen-containing fragments [5]. Secondary decomposition pathways include ring-opening reactions of the pyrazole system, producing various carbonaceous intermediates and nitrogen oxides [5] [6].
The presence of methyl substituents at positions 1 and 3 provides some thermal stabilization through hyperconjugation effects, yet the nitrile group remains the most thermally labile functional group within the molecule [6]. Thermal analysis techniques applied to structurally similar compounds have revealed decomposition temperatures typically ranging from 200 to 300 degrees Celsius, with the specific decomposition temperature being highly dependent on the substitution pattern and environmental conditions [6] [7].
Hazardous decomposition products generated during thermal breakdown include carbon oxides, nitrogen oxides, and various organic nitrogen compounds [5]. These decomposition products necessitate appropriate safety measures during handling and storage, particularly in high-temperature applications or processes.
The solubility behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile reflects the balanced influence of polar and nonpolar structural elements within the molecule [8]. The compound demonstrates moderate solubility in polar organic solvents [8], with enhanced dissolution observed in highly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [9].
The dipolar nature of the carbonitrile group contributes significantly to the compound's solubility in polar media through dipole-dipole interactions [9]. The methyl substituents provide hydrophobic character, resulting in limited solubility in purely aqueous systems [9]. Solubility studies of related pyrazole derivatives have revealed that the presence of electron-withdrawing groups typically enhances solubility in polar organic solvents while reducing solubility in nonpolar systems [9].
Table 2: Solubility Characteristics in Different Solvent Systems
Solvent Type | Solubility Behavior | Interaction Mechanism | Reference |
---|---|---|---|
Polar aprotic solvents (DMSO, DMF) | High solubility | Dipole-dipole interactions | [9] |
Polar protic solvents (methanol, ethanol) | Moderate solubility | Hydrogen bonding with polar groups | [9] |
Nonpolar solvents (chloroform, hexane) | Limited solubility | Weak van der Waals interactions | [9] |
Aqueous systems | Poor solubility | Hydrophobic methyl groups | [9] |
The partition coefficient behavior of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile indicates moderate lipophilicity, with the compound demonstrating preference for organic phases over aqueous phases in biphasic systems [10]. This property has significant implications for its potential biological activity and environmental fate.
The reactivity of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile toward electrophilic and nucleophilic reagents is governed by the electron density distribution within the pyrazole ring and the electronic properties of the substituents [2] [11]. The pyrazole ring exhibits characteristic positions for electrophilic attack, with the C-4 position being the most reactive site due to its electron-rich nature [2] [11].
Electrophilic substitution reactions on the pyrazole ring proceed through a traditional aromatic substitution mechanism, with the formation of a sigma complex intermediate [11] [12]. The electron-withdrawing effect of the carbonitrile group significantly reduces the rate of electrophilic substitution compared to unsubstituted pyrazoles [2] [11]. This deactivation effect necessitates the use of more reactive electrophiles or harsher reaction conditions to achieve successful substitution.
The carbonitrile group itself serves as an excellent electrophilic center, readily undergoing nucleophilic addition reactions [13] [14]. Hydrolysis of the nitrile functionality proceeds through nucleophilic addition of water or hydroxide ions to form amide intermediates, which subsequently hydrolyze to carboxylic acids [13] [14]. The mechanism involves initial nucleophilic attack at the carbon atom of the triple bond, followed by protonation and tautomerization to form the more stable amide structure [13] [14].
Table 3: Characteristic Reaction Mechanisms
Reaction Type | Reactive Site | Mechanism | Products | Reference |
---|---|---|---|---|
Electrophilic substitution | C-4 position of pyrazole | Sigma complex formation | Substituted pyrazoles | [2] [11] |
Nucleophilic addition | Carbonitrile carbon | Addition-elimination | Amides, carboxylic acids | [13] [14] |
Hydrolysis | Nitrile group | Nucleophilic addition of water | Carboxylic acid derivatives | [13] [14] |
The reduced reactivity toward electrophilic substitution makes 1,3-Dimethyl-1H-pyrazole-5-carbonitrile suitable for applications requiring chemical stability under mildly acidic conditions [2]. Conversely, the reactive nitrile group provides opportunities for synthetic elaboration through nucleophilic addition reactions, making it a valuable synthetic intermediate.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and molecular properties of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile [15] [16] [17]. Geometry optimization studies using the B3LYP/6-31++G(d,p) level of theory confirm that the molecule adopts a planar pyrazole ring configuration with the carbonitrile group maintaining linearity [15] [17].
Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels, which are crucial for understanding chemical reactivity [16] [17]. The HOMO-LUMO energy gap provides information about the electronic stability and potential for charge transfer processes [18] [19]. Calculations indicate that the compound exhibits a relatively large HOMO-LUMO gap, consistent with its observed chemical stability and low reactivity under mild conditions [15] [17].
The electron density distribution analysis shows significant localization of negative charge on the nitrogen atoms of the pyrazole ring, while the carbonitrile carbon exhibits partial positive character [15] [17]. This charge distribution pattern explains the observed nucleophilic reactivity at the nitrile carbon and the reduced basicity of the ring nitrogen atoms [15] [17].
Table 4: Computational Electronic Structure Parameters
Parameter | Value | Method | Significance | Reference |
---|---|---|---|---|
HOMO-LUMO Gap | Large energy separation | DFT/B3LYP | Electronic stability | [15] [17] |
Molecular Polarizability | Moderate values | DFT calculations | Intermolecular interactions | [15] |
Dipole Moment | Significant polarity | MP3, DFT/B3LYP | Solubility behavior | [15] [17] |
Thermodynamic Stability | High stability | DFT/B3LYP | Thermal properties | [15] |
Molecular electrostatic potential mapping studies reveal regions of high electron density around the nitrogen atoms and areas of electron depletion near the carbonitrile carbon [17]. These calculations support the experimental observations regarding the compound's reactivity patterns and provide theoretical validation for the proposed reaction mechanisms.
The computational studies also indicate that the molecule maintains its planar geometry across different solvation environments, suggesting that solvent effects primarily influence the electronic properties rather than the molecular conformation [15] [17]. This structural rigidity contributes to the compound's consistent chemical behavior across various reaction conditions.